Nvp dpp 728 dihydrochloride
Overview
Description
DPP-728, also known as NVP-DPP728, is a potent, selective, and reversible inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, DPP-728 helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving blood glucose control. This makes DPP-728 a promising candidate for the treatment of type 2 diabetes mellitus .
Mechanism of Action
Target of Action
NVP DPP 728 dihydrochloride is a potent and orally active inhibitor of dipeptidyl peptidase (DPP)-IV . DPP-IV, also known as CD26, is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides .
Mode of Action
This compound inhibits human DPP-IV amidolytic activity with a Ki of 11 nM . It inhibits DPP-IV in a manner consistent with a two-step inhibition mechanism . These data suggest that this compound inhibits DPP-IV through the formation of a novel, reversible, nitrile-dependent complex with transition state characteristics .
Biochemical Pathways
The inhibition of DPP-IV by this compound leads to an increase in the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), two incretin hormones that play a crucial role in regulating insulin secretion . This results in improved glucose tolerance, increased insulin levels, augmented insulin secretion,
Biochemical Analysis
Biochemical Properties
Nvp Dpp 728 Dihydrochloride is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) . It interacts with DPP-IV in a manner consistent with a two-step inhibition mechanism . This compound displays >15,000-fold selectivity over DPP-II and a range of proline-cleaving proteases .
Cellular Effects
This compound has been shown to improve glucose tolerance, increase glucagon-like peptide 1 (GLP-1) and insulin levels, augment insulin secretion and GLUT-2 levels, and preserve islet size . These effects indicate that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme DPP-IV and inhibiting its activity . This inhibition results in increased levels of GLP-1 and insulin, which in turn leads to improved glucose tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPP-728 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of a pyrrolidine ring, which is a key structural component of DPP-728.
Introduction of the Cyano Group: A cyano group is introduced into the pyrrolidine ring through a nucleophilic substitution reaction.
Coupling with Pyridine Derivative: The cyano-substituted pyrrolidine is then coupled with a pyridine derivative to form the core structure of DPP-728.
Final Modifications: The final steps involve various modifications to introduce functional groups that enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of DPP-728 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
DPP-728 undergoes several types of chemical reactions, including:
Oxidation: DPP-728 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups in DPP-728.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of DPP-728.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of DPP-728, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
DPP-728 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Sitagliptin: Another potent DPP-IV inhibitor with a similar mechanism of action.
Vildagliptin: Known for its high selectivity and efficacy in inhibiting DPP-IV.
Saxagliptin: Distinguished by its unique chemical structure and pharmacokinetic properties.
Compared to these compounds, DPP-728 is unique in its specific binding affinity and reversible inhibition mechanism, which may offer advantages in terms of efficacy and safety .
Biological Activity
NVP DPP 728 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism and the regulation of insulin secretion. This compound has garnered attention for its potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM).
NVP DPP 728 inhibits DPP-IV with a Ki value of 11 nM and an IC50 value of 14 nM , demonstrating a significant selectivity over other related proteases, including DPP-II. The compound operates through a two-step inhibition mechanism, forming a reversible nitrile-dependent complex with the enzyme, which enhances endogenous incretin action by preventing the degradation of glucagon-like peptide-1 (GLP-1) .
In Vitro Studies
In vitro studies have shown that NVP DPP 728 effectively inhibits human DPP-IV amidolytic activity. Key kinetic parameters include:
- Kon :
- Koff :
These findings suggest that the compound binds to DPP-IV with high affinity, which is critical for its efficacy in enhancing insulin secretion .
Animal Models
NVP DPP 728 has been tested in various animal models to evaluate its effects on glucose tolerance and insulin secretion:
- Aged Rats : In studies involving aged Wistar rats, treatment with NVP DPP 728 improved glucose tolerance after an oral glucose challenge by enhancing early insulin response. The compound did not exhibit similar effects in aged Fischer 344 rats lacking DPP-IV activity, indicating that its action is dependent on the presence of the target enzyme .
- Zucker Rats : In Zucker rats, inhibition of DPP-IV resulted in significantly improved insulin responses to oral glucose loads, suggesting that NVP DPP 728 can effectively enhance the incretin effect in insulin-resistant models .
Clinical Implications
While NVP DPP 728 is still under preclinical development, its mechanism and efficacy suggest potential benefits for T2DM patients. By increasing GLP-1 levels and improving insulin secretion, this compound may offer a promising alternative or adjunct to existing diabetic therapies .
Summary of Biological Activity
Parameter | Value |
---|---|
Ki (Inhibition constant) | 11 nM |
IC50 (Half-maximal inhibitory concentration) | 14 nM |
Selectivity | >15,000-fold over DPP-II |
Mechanism | Two-step reversible inhibition |
Key Effects | Improved glucose tolerance; enhanced insulin secretion |
Case Studies and Research Findings
Research has consistently shown that inhibition of DPP-IV leads to improved glycemic control through various mechanisms:
- Improvement in Insulin Secretion : Inhibition of DPP-IV by NVP DPP 728 has been linked to enhanced insulin release during prandial states due to increased levels of active GLP-1 .
- Glucose Tolerance : Studies indicate that NVP DPP 728 ameliorates glucose tolerance in aged rats by directly inhibiting plasma DPP-IV activity .
- Long-term Effects : Long-term administration of NVP DPP 728 has shown promise in preserving islet function and improving overall metabolic health in diabetic models .
Properties
IUPAC Name |
6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACOBVZDCLAEV-GXKRWWSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207556-62-5 | |
Record name | NVP-DPP-728 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NVP-DPP-728 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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